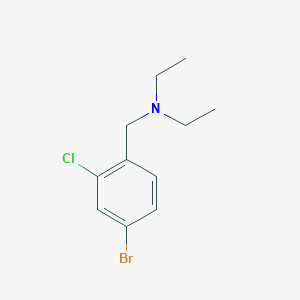
(4-Bromo-2-chlorobenzyl)-diethylamine
Overview
Description
(4-Bromo-2-chlorobenzyl)-diethylamine (4-BCDEA) is an organic compound that is commonly used in research laboratories for a variety of applications. 4-BCDEA is a versatile compound that is highly reactive and can be used for a variety of purposes. It is an important reagent for the synthesis of other compounds, and also has potential applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
(4-Bromo-2-chlorobenzyl)-diethylamine is a versatile compound that has a variety of potential applications in scientific research. It is commonly used as a reagent for the synthesis of other compounds, and can also be used to study the mechanism of action of various drugs. In addition, (4-Bromo-2-chlorobenzyl)-diethylamine has potential applications in the fields of biochemistry, physiology, and pharmacology. For example, it can be used to study the biochemical and physiological effects of various drugs, as well as their potential therapeutic effects.
Mechanism Of Action
The mechanism of action of (4-Bromo-2-chlorobenzyl)-diethylamine is not fully understood. However, it is believed that (4-Bromo-2-chlorobenzyl)-diethylamine acts as an inhibitor of certain enzymes, which can lead to changes in the biochemical and physiological effects of drugs. In addition, (4-Bromo-2-chlorobenzyl)-diethylamine is believed to have an effect on the activity of certain receptors, which can also lead to changes in the effects of drugs.
Biochemical And Physiological Effects
The biochemical and physiological effects of (4-Bromo-2-chlorobenzyl)-diethylamine are not fully understood. However, it is believed that (4-Bromo-2-chlorobenzyl)-diethylamine may have an effect on the activity of certain enzymes and receptors, which can lead to changes in the biochemical and physiological effects of drugs. In addition, (4-Bromo-2-chlorobenzyl)-diethylamine is believed to have an effect on the activity of certain neurotransmitters, which can also lead to changes in the effects of drugs.
Advantages And Limitations For Lab Experiments
(4-Bromo-2-chlorobenzyl)-diethylamine has several advantages for lab experiments. It is a highly reactive compound, which makes it useful for a variety of applications. In addition, the yields for the synthesis of (4-Bromo-2-chlorobenzyl)-diethylamine are typically high, and the reaction times are relatively short. However, (4-Bromo-2-chlorobenzyl)-diethylamine also has some limitations. It is a relatively expensive compound, which can limit its use in some experiments. In addition, (4-Bromo-2-chlorobenzyl)-diethylamine can be toxic if not handled properly, and it can also have a corrosive effect on certain materials.
Future Directions
The future directions for (4-Bromo-2-chlorobenzyl)-diethylamine research are numerous. For example, further research is needed to better understand the biochemical and physiological effects of (4-Bromo-2-chlorobenzyl)-diethylamine, as well as its potential therapeutic applications. In addition, further research is needed to develop new methods for the synthesis of (4-Bromo-2-chlorobenzyl)-diethylamine, as well as to improve existing methods. Finally, further research is needed to explore the potential applications of (4-Bromo-2-chlorobenzyl)-diethylamine in the fields of biochemistry, physiology, and pharmacology.
properties
IUPAC Name |
N-[(4-bromo-2-chlorophenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClN/c1-3-14(4-2)8-9-5-6-10(12)7-11(9)13/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGAUDXKLRQQTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801232084 | |
| Record name | Benzenemethanamine, 4-bromo-2-chloro-N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-chlorobenzyl)-diethylamine | |
CAS RN |
1414870-76-0 | |
| Record name | Benzenemethanamine, 4-bromo-2-chloro-N,N-diethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 4-bromo-2-chloro-N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride](/img/structure/B1431392.png)


![6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole](/img/structure/B1431399.png)








